3-(3-Hydroxypropyl)benzonitrile
Overview
Description
3-(3-Hydroxypropyl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by a benzonitrile group attached to a hydroxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopropanol with benzonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxypropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)benzonitrile.
Reduction: The nitrile group can be reduced to form an amine, yielding 3-(3-hydroxypropyl)benzylamine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(3-oxopropyl)benzonitrile
Reduction: 3-(3-hydroxypropyl)benzylamine
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
3-(3-Hydroxypropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alcohols.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)benzonitrile involves its functional groups. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The nitrile group can undergo various transformations, such as reduction to amines or hydrolysis to carboxylic acids, which are crucial in its applications in synthesis and material science .
Comparison with Similar Compounds
Benzonitrile: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
3-(3-Hydroxypropyl)benzaldehyde: Contains an aldehyde group instead of a nitrile, leading to different reactivity and applications.
3-(3-Hydroxypropyl)benzylamine:
Uniqueness: 3-(3-Hydroxypropyl)benzonitrile is unique due to the presence of both a hydroxypropyl and a nitrile group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(3-hydroxypropyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJPOCSHJYKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551270 | |
Record name | 3-(3-Hydroxypropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83101-13-7 | |
Record name | 3-(3-Hydroxypropyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83101-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Hydroxypropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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